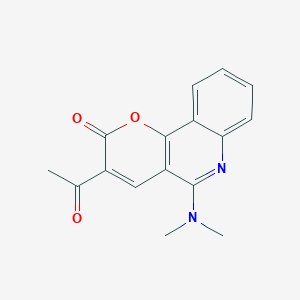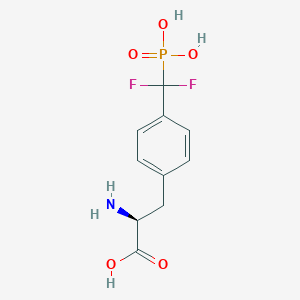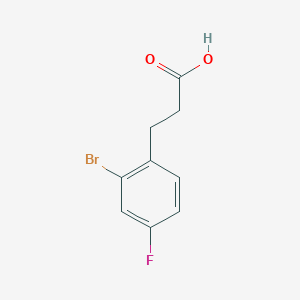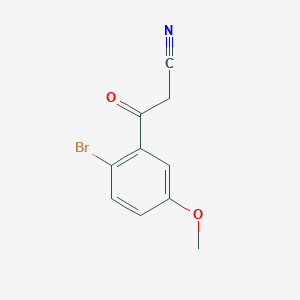
2H-Pyrano(3,2-c)quinolin-2-one, 3-acetyl-5-(dimethylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyrano(3,2-c)quinolin-2-one, 3-acetyl-5-(dimethylamino)- is a synthetic compound that has gained attention in the scientific community due to its unique chemical structure and potential applications in various fields. This compound is also known as DMAPT and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of DMAPT involves the inhibition of the NF-κB pathway, a key signaling pathway involved in inflammation and cancer. DMAPT inhibits the activation of NF-κB by preventing the degradation of IκBα, a protein that plays a critical role in the regulation of NF-κB activity. This leads to the downregulation of genes involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
DMAPT has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. DMAPT has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Additionally, DMAPT has been shown to have anti-angiogenic effects, which can inhibit the growth of blood vessels that supply tumors with nutrients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DMAPT is its relatively simple synthesis method, which allows for large-scale production. Additionally, DMAPT has been extensively studied and has been shown to have a variety of potential applications in scientific research. However, there are also some limitations to using DMAPT in lab experiments. One limitation is that DMAPT is not very water-soluble, which can make it difficult to administer in certain experiments. Additionally, DMAPT has been shown to have some toxicity in animal models, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of DMAPT. One potential direction is the development of more water-soluble derivatives of DMAPT, which could improve its efficacy in certain experiments. Additionally, further studies are needed to fully understand the mechanism of action of DMAPT and its potential applications in the treatment of various diseases. Finally, more research is needed to determine the safety and toxicity of DMAPT in humans, which could pave the way for its use in clinical trials.
Métodos De Síntesis
The synthesis of DMAPT involves the reaction of 3-acetyl-5-aminomethyl-2H-pyran-2-one with dimethylamine in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate and subsequent cyclization to form the final product. The synthesis of DMAPT is a relatively simple process and can be carried out on a large scale.
Aplicaciones Científicas De Investigación
DMAPT has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. DMAPT has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. Additionally, DMAPT has been studied for its potential use in the treatment of inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.
Propiedades
Número CAS |
172753-39-8 |
|---|---|
Fórmula molecular |
C16H14N2O3 |
Peso molecular |
282.29 g/mol |
Nombre IUPAC |
3-acetyl-5-(dimethylamino)pyrano[3,2-c]quinolin-2-one |
InChI |
InChI=1S/C16H14N2O3/c1-9(19)11-8-12-14(21-16(11)20)10-6-4-5-7-13(10)17-15(12)18(2)3/h4-8H,1-3H3 |
Clave InChI |
NZUZEAQHYAGDEZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC2=C(C3=CC=CC=C3N=C2N(C)C)OC1=O |
SMILES canónico |
CC(=O)C1=CC2=C(C3=CC=CC=C3N=C2N(C)C)OC1=O |
Otros números CAS |
172753-39-8 |
Sinónimos |
3-Acetyl-5-(dimethylamino)-2H-pyrano(3,2-c)quinolin-2-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[7-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]heptylcarbamoyl]benzoic acid](/img/structure/B71511.png)
![5-Methoxybenzo[B]thiophene-2-boronic acid](/img/structure/B71513.png)



![3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester](/img/structure/B71526.png)







